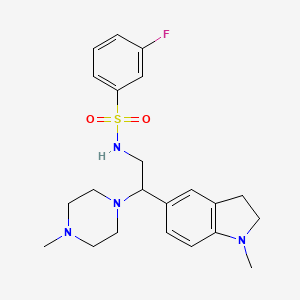

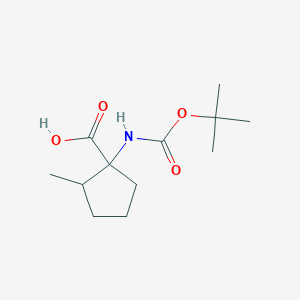

![molecular formula C9H15NO B2804944 1-Azaspiro[3.6]decan-2-one CAS No. 178242-86-9](/img/structure/B2804944.png)

1-Azaspiro[3.6]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azaspiro[3.6]decan-2-one (1-ASPD) is an important organic compound that has been studied for its potential applications in a variety of industries. 1-ASPD is a cyclic compound containing five-membered rings with a spiro-fused bicyclic structure. It is a structural isomer of 1-azaspiro[3.5]nonan-2-one (1-ASPN), and has been found to be a valuable synthetic intermediate in the synthesis of various organic compounds. 1-ASPD has also been studied for its potential applications in the field of biochemistry and physiology, and is being explored as a potential therapeutic agent.

Applications De Recherche Scientifique

Impurity Analysis in Gabapentin

1-Azaspiro[3.6]decan-2-one is used in the development and validation of impurity analysis in Gabapentin . Gabapentin is a synthetic and non-benzodiazepine analogue of γ-aminobutyric acid, used for treating epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis . Through intramolecular cyclization in solution, Gabapentin can form impurity A (ImpA)-2-azaspiro [4,5] decan-3-one . The formation of this impurity depends on various factors such as the polymorphic modification of Gabapentin, temperature, moisture, shredding rate, and presence of some excipients .

Anticancer Activity

The 1-Azaspiro[3.6]decan-2-one structure is found in certain compounds that have been studied for their anticancer activity . These compounds were prepared via a one-pot three-component reaction involving condensation of ketones, aromatic amines, and mercaptoacetic acid .

Mécanisme D'action

Target of Action

The primary target of 1-Azaspiro[3A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3 , a protein involved in the methylation of RNA .

Mode of Action

The exact mode of action of 1-Azaspiro[3If it shares similarities with 1,4,9-Triazaspiro[5.5]undecan-2-one, it may interact with its target protein to inhibit its function . This could result in changes to the methylation status of RNA molecules within the cell .

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[3The inhibition of mettl3 by 1,4,9-triazaspiro[55]undecan-2-one affects the m6A regulation machinery, which plays a key role in several diseases including cancer, type 2 diabetes, and viral infections . The m6A modification is involved in various aspects of gene expression regulation, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties influence the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The molecular and cellular effects of 1-Azaspiro[3If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it may reduce the m6A/A level of polyadenylated RNA in certain cell lines , potentially affecting gene expression and cellular function.

Action Environment

Environmental factors such as temperature, moisture, and the presence of certain excipients can influence the formation of related compounds . These factors could potentially affect the action, efficacy, and stability of 1-Azaspiro[3.6]decan-2-one.

Propriétés

IUPAC Name |

1-azaspiro[3.6]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-8-7-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXWWHDHPQWVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[3.6]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

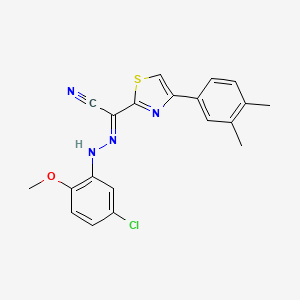

![(Z)-2-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenylacrylonitrile](/img/structure/B2804864.png)

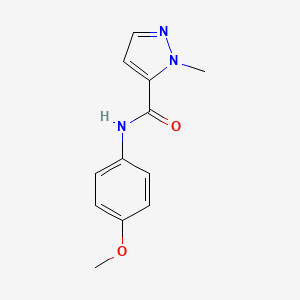

![4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2804865.png)

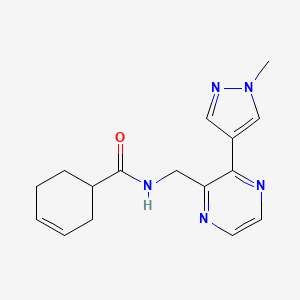

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2804868.png)

![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2804871.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)

![2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2804879.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2804882.png)